molecular formula C24H35N5O5 B1683401 Ximelagatran CAS No. 192939-46-1

Ximelagatran

Cat. No.: B1683401
CAS No.: 192939-46-1
M. Wt: 473.6 g/mol
InChI Key: ZXIBCJHYVWYIKI-UHFFFAOYSA-N
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Description

Ximelagatran, known by its trade names Exanta or Exarta, is an anticoagulant that was developed as a potential replacement for warfarin. It is a direct thrombin inhibitor and was the first member of this class that could be taken orally. This compound was designed to overcome the dietary restrictions, drug interactions, and monitoring issues associated with warfarin therapy. it was withdrawn from the market due to reports of hepatotoxicity (liver damage) during clinical trials .

Mechanism of Action

Target of Action

Ximelagatran, also known as Exanta, is a member of the drug class of direct thrombin inhibitors . Its primary target is Prothrombin , a protein involved in the coagulation process .

Mode of Action

This compound acts solely by inhibiting the actions of thrombin . It is a prodrug, meaning it requires in vivo conversion to the active agent, melagatran . This conversion occurs in the liver and many other tissues mainly by reactions of dealkylation and dehydroxylation .

Biochemical Pathways

The effect of this compound is solely related to the inhibition of thrombin . By inhibiting thrombin, this compound prevents the conversion of fibrinogen to fibrin, a key step in the coagulation cascade. This results in the prevention of clot formation.

Pharmacokinetics

This compound is rapidly absorbed by the small intestine with an oral bioavailability of 20% . It is a prodrug and is converted to the active agent, melagatran, in the liver and many other tissues . The half-life of this compound is 3-5 hours .

Result of Action

The inhibition of thrombin by this compound prevents the formation of blood clots, making it an effective anticoagulant. It was intended to become a replacement for warfarin by overcoming the dietary restrictions, drug interaction, and monitoring issues associated with the former .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the conversion of this compound to melagatran can be affected by the metabolic activity of the liver and other tissues . .

Safety and Hazards

Ximelagatran was reported to cause hepatotoxicity (liver damage) during trials . This led to its withdrawal from the market by its manufacturer, AstraZeneca .

Biochemical Analysis

Biochemical Properties

Ximelagatran is a prodrug, requiring in vivo conversion to the active agent, melagatran . This activation is produced in the liver and many other tissues mainly by reactions of dealkylation and dehydroxylation . Melagatran, like most other thrombin inhibitors, contains a strongly basic benzamidine group with a pK a of 11.5 that is protonated at the pH of the intestinal tract .

Cellular Effects

The cellular effects of this compound are primarily due to its active form, melagatran. As a direct thrombin inhibitor, melagatran prevents thrombin from converting fibrinogen into fibrin, thereby inhibiting blood clot formation .

Molecular Mechanism

This compound exerts its effects at the molecular level through its active form, melagatran. Melagatran directly inhibits thrombin, a key enzyme in the coagulation cascade . By binding to the active site of thrombin, melagatran prevents thrombin from converting fibrinogen into fibrin, thereby inhibiting blood clot formation .

Temporal Effects in Laboratory Settings

It is known that this compound is rapidly absorbed and converted to melagatran, which is the predominant compound in plasma .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored. It is known that the pharmacokinetic and pharmacodynamic profile of melagatran is predictable and reproducible .

Metabolic Pathways

This compound is involved in metabolic pathways that include reactions of dealkylation and dehydroxylation . These reactions occur in the liver and many other tissues, converting this compound into its active form, melagatran .

Transport and Distribution

It is known that this compound is rapidly absorbed and converted to melagatran, which is the predominant compound in plasma .

Subcellular Localization

Given that this compound is a prodrug that is activated in the liver and many other tissues , it is likely that it is localized to these tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ximelagatran is synthesized through a series of chemical reactions that involve the formation of its active metabolite, melagatran. The synthesis typically involves the following steps:

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction conditions are carefully controlled to prevent the formation of impurities and to ensure the stability of the compound .

Chemical Reactions Analysis

Types of Reactions: Ximelagatran undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Melagatran: The active metabolite of ximelagatran.

    Dabigatran: Another oral direct thrombin inhibitor.

    Rivaroxaban and Apixaban: Oral factor Xa inhibitors

Properties

IUPAC Name

ethyl 2-[[1-cyclohexyl-2-[2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N5O5/c1-2-34-20(30)15-26-21(17-6-4-3-5-7-17)24(32)29-13-12-19(29)23(31)27-14-16-8-10-18(11-9-16)22(25)28-33/h8-11,17,19,21,26,33H,2-7,12-15H2,1H3,(H2,25,28)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIBCJHYVWYIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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